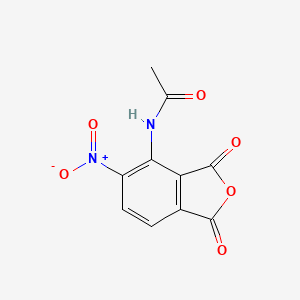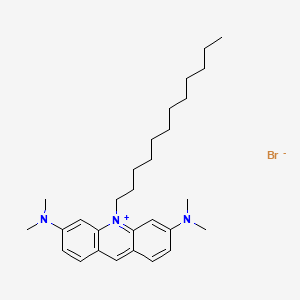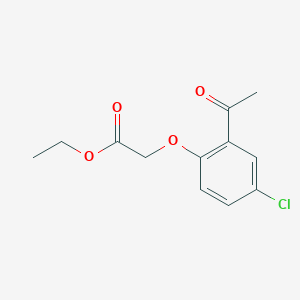
Acetic acid, 2-(2-acetyl-4-chlorophenoxy)-, ethyl ester
Vue d'ensemble
Description
“Acetic acid, 2-(2-acetyl-4-chlorophenoxy)-, ethyl ester” is a chemical compound with the formula C12H13ClO4 . It is also known as Ethyl (2-acetyl-4-chlorophenoxy)acetate .
Molecular Structure Analysis
The molecular weight of “Acetic acid, 2-(2-acetyl-4-chlorophenoxy)-, ethyl ester” is 256.68g/mol . The InChI code for this compound is 1S/C11H11ClO4/c1-6(13)9-5-8(12)3-4-10(9)16-7(2)11(14)15/h3-5,7H,1-2H3,(H,14,15) .Applications De Recherche Scientifique
Antifungal Activity
Ethyl (2-acetyl-4-chlorophenoxy)acetate has been investigated for its antifungal properties. Researchers have synthesized novel thioether derivatives containing a 1,2,4-triazole moiety from starting materials like 4-chlorophenol and ethyl 2-chloroacetate using microwave-assisted synthesis. These compounds were characterized by techniques such as ^1H-NMR, MS, and elemental analysis. Some of these derivatives exhibited moderate antifungal activity .
Plant Growth Regulation
As a plant growth regulator, Ethyl (2-acetyl-4-chlorophenoxy)acetate has found applications in agriculture. It is used to prevent premature fruit drop and promote fruit retention. For instance:
Herbicide and Weed Control
The phenoxy nucleus in Ethyl (2-acetyl-4-chlorophenoxy)acetate plays a crucial role in herbicidal activity. Compounds with similar structures have been effective herbicides. For example, 2,4-dichlorophenoxyacetylhydrazines exhibit excellent antifungal and herbicidal properties .
Medicinal Intermediates
The 1,2,4-triazole substructure in this compound is significant in drug design and discovery. By replacing oxygen with sulfur (bioisosteric substitution), researchers can improve biological activity. The 1,2,4-triazole compounds have been explored for various medicinal purposes, including anti-inflammatory, anticancer, and antidepressant activities .
Fruit Ripening and Induction
Ethyl (2-acetyl-4-chlorophenoxy)acetate has been studied for its role in fruit ripening. It can induce parthenocarpy (fruit development without fertilization) and enhance fruit growth. Its application in promoting seedless fruit development is of interest .
Stress Tolerance Enhancement
Some studies suggest that Ethyl (2-acetyl-4-chlorophenoxy)acetate may enhance stress tolerance in plants. By applying it before harvest, crops like cabbage can exhibit improved storage durability and reduced leaf loss .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
ethyl 2-(2-acetyl-4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIQOWTXYKJDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-(2-acetyl-4-chlorophenoxy)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



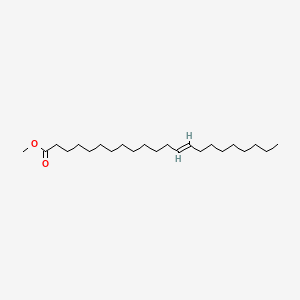

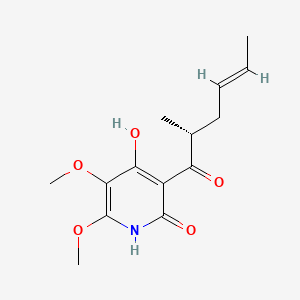
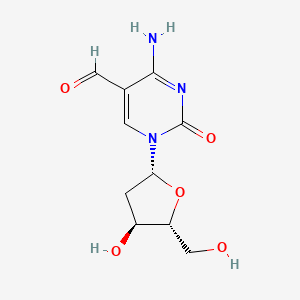
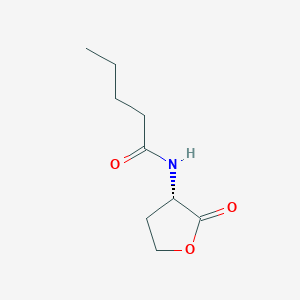
![N-[3-Oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide](/img/structure/B3039153.png)


![1,1'-[1,1':2',1''-Terphenyl]-4,4''-diylbis[4,4,5,5,6,6,6-heptafluoro-1,3-hexanedione](/img/structure/B3039158.png)

